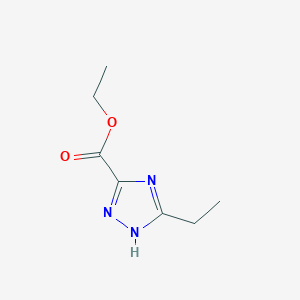
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Vue d'ensemble
Description
“4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da . It is also known by other names such as "3H-Pyrazol-3-one, 4-amino-2,4-dihydro-5-methyl-2-phenyl-" .
Molecular Structure Analysis
The molecular structure of “4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Antimicrobial Activity
4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride and its derivatives have been explored for their antimicrobial properties. Research by Abdelrahman et al. (2020) focused on the synthesis of various pyrazole derivatives, including 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which showed high antimicrobial activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights its potential in developing new antimicrobial agents (Abdelrahman, E., Shehta, W., Assy, M., & Farhan, M. E., 2020).
Corrosion Inhibition
In the field of materials science, pyrazole derivatives have been studied for their corrosion inhibition capabilities. Mahmoud (2005) investigated the efficacy of various pyrazole derivatives, including 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, in protecting a copper-iron alloy in hydrochloric acid solutions. This research suggests its potential use in industrial applications to prevent corrosion, contributing to the longevity and safety of metal structures (Mahmoud, S., 2005).
Synthesis of Novel Compounds
The compound is used in the synthesis of novel chemical compounds with diverse applications. For instance, Nayak and Poojary (2019) described the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using a derivative of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This highlights its role in synthetic chemistry for creating new molecular structures with potential applications in pharmaceuticals and materials science (Nayak, S., & Poojary, B., 2019).
Tautomeric Analysis
Research by Amarasekara et al. (2009) involved the study of structural tautomerism in Schiff base derivatives of 4-acylpyrazolone, derived from 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This research is significant in understanding the chemical behavior and properties of these compounds, which can have implications in their reactivity and stability in various applications (Amarasekara, A., Owereh, O. S., Lyssenko, K., & Timofeeva, T., 2009).
Propriétés
IUPAC Name |
4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGHJRODWMRZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B1439146.png)

![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)






![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)



